molecular formula C11H22Cl2N2O2 B6222608 (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride CAS No. 2757961-30-9

(2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride

Cat. No. B6222608
CAS RN: 2757961-30-9
M. Wt: 285.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride, otherwise known as compound A, is a synthetic compound that is used in a wide range of scientific research applications. It has been used in experiments involving biochemical and physiological effects, and can also be used to synthesize other compounds.

Scientific Research Applications

Compound A has a wide range of scientific research applications. It has been used in experiments involving biochemical and physiological effects, as well as in the synthesis of other compounds. It has also been used in the study of enzyme inhibition, drug metabolism, and cell signaling pathways. In addition, it has been used in the study of protein-protein interactions, protein-ligand interactions, and the study of receptor-ligand interactions.

Mechanism of Action

Compound A works by inhibiting the activity of enzymes, which are responsible for the breakdown of certain compounds in the body. It does this by binding to the active site of the enzyme and preventing it from catalyzing the reaction. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
Compound A has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, cell signaling pathways, and protein-protein and protein-ligand interactions. In addition, it has been shown to inhibit the activity of enzymes involved in the breakdown of certain compounds, such as lipids and carbohydrates. These effects can lead to changes in cell metabolism and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

Compound A has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a wide range of conditions. In addition, it is non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and so it can be difficult to dissolve in aqueous solutions. In addition, it has a low solubility in organic solvents, which can make it difficult to use in certain types of experiments.

Future Directions

The future directions for compound A are numerous. It has potential applications in the study of drug metabolism, cell signaling pathways, and protein-protein and protein-ligand interactions. It could also be used in the study of enzyme inhibition, as well as in the synthesis of other compounds. In addition, it could be used in the study of receptor-ligand interactions, and could potentially be used to develop new drugs and therapies.

Synthesis Methods

Compound A can be synthesized by using a two-step procedure. The first step involves the reaction of 1-methylpiperidine with 2-chloropyrrolidine in aqueous acetonitrile. This reaction yields the desired product, (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid. The second step involves the conversion of the acid to the dihydrochloride salt. This can be done by reacting the acid with aqueous hydrochloric acid and then evaporating the solution.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-methylpiperidine", "2-bromoacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: 4-methylpiperidine is reacted with 2-bromoacetic acid in the presence of sodium hydroxide to form (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid.", "Step 2: The resulting product from step 1 is then dissolved in diethyl ether and treated with hydrochloric acid to form the dihydrochloride salt of the target compound.", "Step 3: The dihydrochloride salt is then purified by recrystallization from methanol and ethyl acetate, and dried under vacuum.", "Step 4: The final product is obtained as a white crystalline solid, which is washed with cold diethyl ether and dried under vacuum. The yield of the product is determined by weighing the final product and calculating the percentage yield.", "Step 5: The purity of the final product is determined by HPLC analysis and melting point determination." ] }

CAS RN

2757961-30-9

Product Name

(2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride

Molecular Formula

C11H22Cl2N2O2

Molecular Weight

285.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.